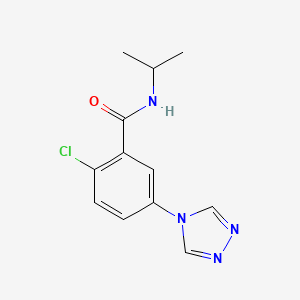
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula C12H14ClN5O.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide varies depending on the application. In antifungal research, it has been shown to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. In herbicide research, it has been shown to inhibit the activity of an enzyme involved in the biosynthesis of aromatic amino acids, which are essential for plant growth.
Biochemical and physiological effects:
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have both biochemical and physiological effects. In antifungal research, it has been shown to inhibit the growth of certain fungi and reduce the production of mycotoxins. In anticancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In herbicide research, it has been shown to inhibit the growth of certain weeds and reduce crop yield loss due to weed competition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively target certain organisms or cells. This allows for more precise and efficient experiments. Additionally, the synthesis method for this compound has been optimized and can be performed on a large scale, making it suitable for industrial applications. One limitation of using this compound in lab experiments is its potential toxicity and the need for proper safety precautions.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide. One direction is further investigation into its potential as an antifungal agent, particularly for the treatment of fungal infections in humans and animals. Another direction is further investigation into its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further research could be conducted into its potential as a herbicide, particularly for the development of more environmentally friendly weed control methods.
Métodos De Síntesis
The synthesis of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopropylamine and sodium hydroxide to form 2-chloro-5-aminobenzoic acid. The resulting compound is then reacted with 4H-1,2,4-triazole-4-amine in the presence of a coupling reagent to form 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Aplicaciones Científicas De Investigación
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various scientific research fields. It has been studied as a potential antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds.
Propiedades
IUPAC Name |
2-chloro-N-propan-2-yl-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8(2)16-12(18)10-5-9(3-4-11(10)13)17-6-14-15-7-17/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUYZDQIKUJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)

![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)



![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
